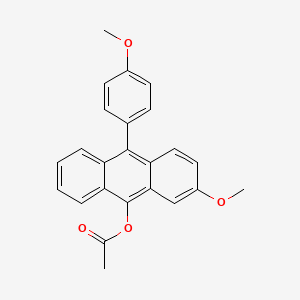
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by its unique structure, which includes methoxy and acetate functional groups attached to the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate typically involves the reaction of 2-methoxyanthracene with 4-methoxyphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction could produce anthracenols.
Aplicaciones Científicas De Investigación
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate involves its interaction with molecular targets through its functional groups. The methoxy and acetate groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s photophysical properties and its behavior in various chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-10-(4-methylphenyl)anthracen-9-yl acetate
- 2-Methoxy-10-(4-ethylphenyl)anthracen-9-yl acetate
- 2-Methoxy-10-(4-chlorophenyl)anthracen-9-yl acetate
Uniqueness
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate is unique due to the presence of both methoxy and acetate groups, which impart distinct photophysical properties and reactivity compared to other anthracene derivatives.
Propiedades
Número CAS |
6307-00-2 |
|---|---|
Fórmula molecular |
C24H20O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[2-methoxy-10-(4-methoxyphenyl)anthracen-9-yl] acetate |
InChI |
InChI=1S/C24H20O4/c1-15(25)28-24-21-7-5-4-6-19(21)23(16-8-10-17(26-2)11-9-16)20-13-12-18(27-3)14-22(20)24/h4-14H,1-3H3 |
Clave InChI |
UVFUPDZZCQXOSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C=C(C=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
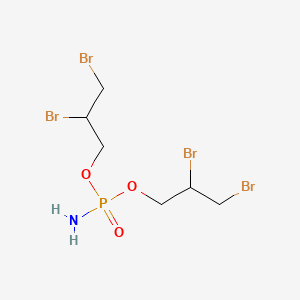
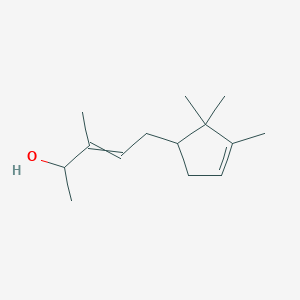
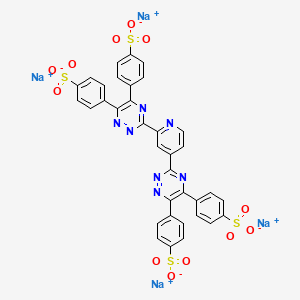
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
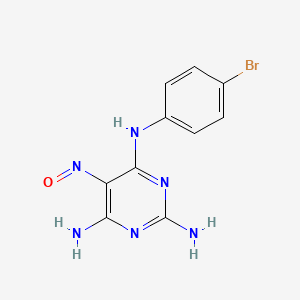
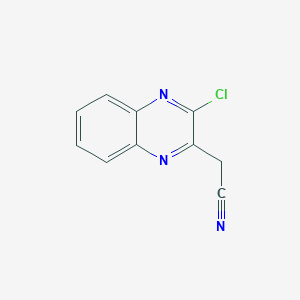
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
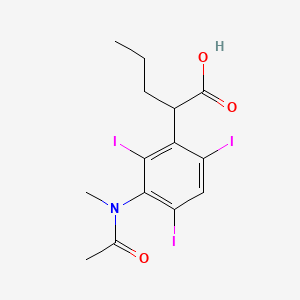
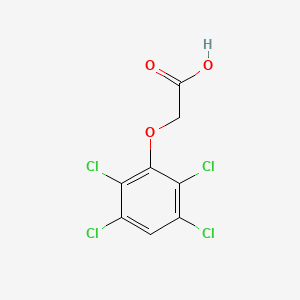
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
